

what is Tilbroquinol mechanism of action

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Compound Focus: Tilbroquinol

CAS No.: 7175-09-9

Cat. No.: S545364

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Chemical Profile and Status

The table below summarizes the key technical data available for **Tilbroquinol**:

Property	Description
Generic Name	Tilbroquinol [1]
Chemical Formula	C ₁₀ H ₈ BrNO [1] [2]
Molar Mass	238.084 g·mol ⁻¹ [1] [2]
IUPAC Name	7-bromo-5-methylquinolin-8-ol [1]
Drug Class	Antiprotozoal agent [2]
Associated Conditions	Intestinal amoebiasis [1] [2]
Current Status	Approved in Morocco; withdrawn in France and Saudi Arabia due to hepatotoxicity risk [1]

Proposed Mechanism of Action and Experimental Evidence

While its specific mechanism is listed as "Not Available" in drug databases [1], recent research provides clues about how **Tilbroquinol** may work.

Prodrug Activation and Antimicrobial Activity

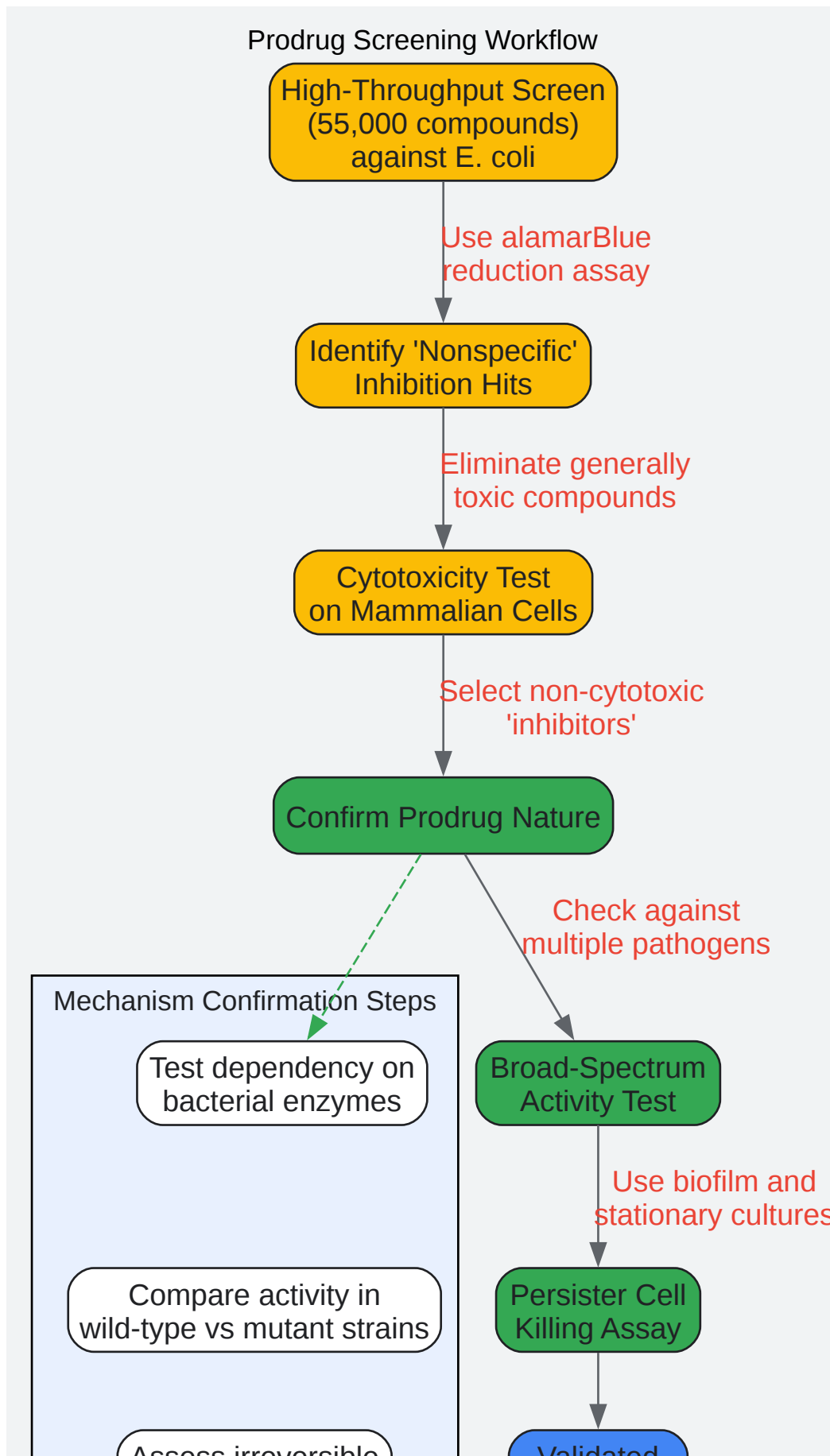
A key study characterized **Tilbroquinol** as a **prodrug**, a compound that is initially inactive and gets converted into an active drug inside the body [3]. The study identified an analog of **Tilbroquinol** (ADC112) that showed excellent activity against dormant bacterial **persister cells** in biofilms [3]. This suggests that **Tilbroquinol**'s active form may create a "sink" by irreversibly binding to multiple bacterial targets, which could overwhelm bacterial defense mechanisms like efflux pumps and kill even dormant cells [3].

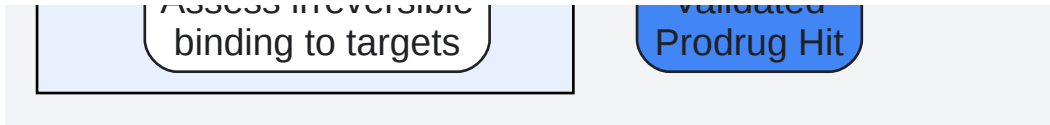
Metal Chelation (Inferred from Related Compounds)

The mechanism of closely related 8-hydroxyquinoline drugs like **Clioquinol** involves functioning as **zinc and copper chelators** [4]. The chelation of metals can disrupt biological processes in pathogens. While this mechanism is established for Clioquinol [4], it provides a plausible hypothesis for how **Tilbroquinol** might exert its effects, though direct experimental confirmation is needed.

Experimental Protocols for Prodrug Validation

The following workflow visualizes the key steps from the screening study that validated **Tilbroquinol** analogs as antibacterial prodrugs [3]. This protocol can serve as a reference for researchers aiming to investigate similar compounds.





Assess Irreversible
binding to targets

Validated
Prodrug Hit

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Experimental workflow for validating antimicrobial prodrugs like **Tilbroquinol**, based on a high-throughput screen [3].

Toxicity and Market Withdrawal

The primary reason for **Tilbroquinol**'s withdrawal from major markets is its **hepatotoxicity risk**, which was deemed to outweigh its clinical benefits [1]. This safety concern is critical for researchers considering its further development.

Research Implications and Future Directions

The recognition of **Tilbroquinol** as a prodrug opens promising avenues. The prodrug approach can overcome significant barriers in antibiotic development, such as **bacterial efflux pumps and poor penetration** [3] [5]. Future research should focus on:

- Identifying the specific bacterial enzymes that activate **Tilbroquinol**.
- Isolating and characterizing the active metabolite responsible for its antibacterial effect.
- Exploring chemical modifications to retain efficacy while reducing the hepatotoxicity risk.

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References

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